Methyl isocyanoacetate
Description
Structure
2D Structure
Properties
IUPAC Name |
methyl 2-isocyanoacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5NO2/c1-5-3-4(6)7-2/h3H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRXFROMHHBMNAB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C[N+]#[C-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
99.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39687-95-1 | |
| Record name | Methyl isocyanoacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=39687-95-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl isocyanoacetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.613 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies for Methyl Isocyanoacetate
Established Laboratory Preparations
The primary route to methyl isocyanoacetate involves the removal of a water molecule from N-formylglycine methyl ester. This dehydration is accomplished using powerful dehydrating agents. The choice of reagent can influence the reaction's efficiency, yield, and the required purification methods.
The foundational strategy for synthesizing α-isocyanoacetates is the dehydration of the corresponding N-formylglycine esters. The precursor, N-formylglycine methyl ester, is typically prepared from glycine (B1666218) methyl ester hydrochloride and methyl formate. orgsyn.org The subsequent dehydration step is critical and can be achieved through various protocols, as detailed in the following sections.
Chloroformates are effective reagents for the dehydration of N-formylglycine esters. Phosgene (B1210022), a highly reactive gas, and its safer liquid substitute, trichloromethyl chloroformate (also known as diphosgene), are both utilized for this purpose. orgsyn.orgresearchgate.net
The reaction with phosgene is a well-established method for preparing isocyanides from formamides. researchgate.net While effective, the high toxicity and gaseous nature of phosgene necessitate specialized handling procedures. orgsyn.org Trichloromethyl chloroformate is often preferred as it is a less volatile liquid, making it easier and safer to handle in a laboratory setting. researchgate.netorgsyn.org It has been successfully used in the synthesis of various isocyanates from the corresponding amines or formamides. researchgate.nethi.is The synthesis of ethyl isocyanoacetate, a closely related compound, has been documented using these methods, and the same principle applies to the preparation of this compound. orgsyn.org
Table 1: Comparison of Chloroformate Reagents for Dehydration
| Reagent | Chemical Formula | Physical State | Boiling Point | Key Characteristics |
|---|---|---|---|---|
| Phosgene | COCl₂ | Gas | 8 °C | Highly toxic, requires specialized handling. orgsyn.org |
A widely used and practical method for the synthesis of this compound is the dehydration of N-formylglycine methyl ester using phosphorus oxychloride (POCl₃) in the presence of a base, typically a tertiary amine like triethylamine. orgsyn.orgchembk.commdpi.com This method is considered one of the most practical approaches for isocyanide synthesis. mdpi.com
In a typical laboratory procedure, N-formylglycine methyl ester is dissolved in an anhydrous solvent such as dichloromethane. chembk.com Triethylamine is added, and the mixture is cooled in an ice bath. chembk.com Phosphorus oxychloride is then added slowly to the cooled, stirred solution. chembk.com The reaction proceeds for a period in the ice bath and is then allowed to warm to room temperature. chembk.com After the reaction is complete, the mixture is neutralized with an aqueous base, such as sodium carbonate solution. orgsyn.orgchembk.com The this compound is then extracted from the aqueous layer using an organic solvent. orgsyn.orgchembk.com Purification is often achieved through distillation under reduced pressure or chromatography to yield the final product. chembk.com
Table 2: Representative Reaction Data for Phosphorus Oxychloride Method
| Precursor | Reagents | Solvent | Yield | Reference |
|---|---|---|---|---|
| N-Formylglycine methyl ester | Phosphorus oxychloride, Triethylamine | Dichloromethane | 65.0% | chembk.com |
This phosphorus oxychloride-based procedure offers good yields and utilizes reagents that are common in a standard organic synthesis laboratory. orgsyn.orgchembk.com
Reactivity and Reaction Mechanisms of Methyl Isocyanoacetate
Fundamental Reactivity Principles
Methyl isocyanoacetate possesses a unique electronic structure that imparts a versatile and multifaceted reactivity profile. The molecule's reactivity is primarily centered around the isocyanide functional group and the adjacent activated methylene (B1212753) group. These features allow it to participate in a wide range of chemical transformations, acting as both a nucleophile and an electrophile, and serving as a potent carbon-carbon bond-forming reagent.
The terminal carbon atom of the isocyanide group in this compound exhibits nucleophilic character. This reactivity can be understood by considering its resonance structures, one of which depicts a carbenic character with a lone pair of electrons on the carbon atom. wikipedia.orgnih.gov This formal carbene character allows the isocyanide to act as a nucleophile, attacking various electrophilic centers.
However, compared to simple aliphatic isocyanides such as tert-butyl isocyanide, this compound is considered a weaker nucleophile. researchgate.net The electron-withdrawing nature of the adjacent acetate (B1210297) group diminishes the electron density on the isocyanide carbon, thereby reducing its nucleophilicity. Despite this, its nucleophilic properties are central to its participation in multicomponent reactions, such as the Passerini and Ugi reactions, and in cycloadditions. sigmaaldrich.comnih.gov
Conversely, the isocyanide carbon can also exhibit electrophilic character, making it susceptible to attack by nucleophiles. This electrophilicity is significantly enhanced upon coordination of the isocyanide group to a Lewis acid, typically a metal center. acs.org When coordinated to a metal, the back-donation of electron density from the metal to the π* orbitals of the isocyanide ligand increases the positive character of the isocyanide carbon. acs.org This activation renders the carbon atom highly electrophilic and prone to insertion reactions via nucleophilic attack. acs.org For instance, quantum chemistry calculations on the related methyl isocyanide (CH₃NC) show that its reaction with OH radicals proceeds primarily through an electrophilic addition mechanism, where the OH radical acts as a nucleophile attacking the isocyanide carbon. acs.orgnih.gov
The methylene (CH₂) protons located between the isocyanide group and the ester carbonyl group are significantly acidic. wikipedia.org While the pKa values for typical alkyl C-H bonds are around 40-50, the α-hydrogens adjacent to a carbonyl group are much more acidic, with pKa values for esters typically in the range of 23-25. libretexts.orgucalgary.ca This increased acidity is due to the ability of the carbonyl group to stabilize the resulting conjugate base (an enolate) through resonance, delocalizing the negative charge onto the electronegative oxygen atom. ucalgary.caucalgary.ca
In this compound, this acidifying effect is compounded by the presence of the electron-withdrawing isocyanide group. Isocyanides are known to readily deprotonate at the α-position. wikipedia.org The combined electron-withdrawing effects of both the ester and isocyanide functionalities further stabilize the carbanion formed upon deprotonation, making the methylene protons readily removable by a moderately strong base. This formation of a resonance-stabilized enolate is a critical step in many of the key reactions of this compound, most notably its aldol-type reactions. acs.orgnih.gov
Specific Reaction Pathways and Mechanistic Elucidation
The dual reactivity of the isocyanide group and the acidity of the methylene protons enable this compound to participate in a variety of specific reaction pathways. Among the most significant of these are its aldol (B89426) reactions with carbonyl compounds.
This compound is a highly effective pronucleophile in aldol-type reactions, where it adds to aldehydes and ketones to form β-hydroxy-α-isocyanoacetate intermediates, which subsequently cyclize to yield substituted oxazoline (B21484) rings. nih.gov This transformation is a powerful method for carbon-carbon bond formation and the synthesis of important heterocyclic structures.
The direct aldol reaction of this compound with carbonyl compounds is typically facilitated by a catalyst. sigmaaldrich.com The reaction mechanism commences with the deprotonation of the activated methylene group by a base or a catalyst complex to form a resonance-stabilized enolate. acs.orgnih.gov This enolate then acts as the nucleophile, attacking the electrophilic carbon of the carbonyl compound in the rate-limiting step. acs.orgnih.gov The resulting alkoxide intermediate undergoes an intramolecular cyclization, with the oxygen attacking the isocyanide carbon to form a five-membered oxazoline ring. This addition/cyclization cascade is a hallmark of isocyanoacetate chemistry. nih.gov
Detailed research has explored various catalytic systems to promote this reaction with high efficiency and stereoselectivity.
Gold Catalysis: Homogeneous Au(I) catalysts have been famously used in the Hayashi-Ito aldol reaction of this compound with aldehydes. acs.orgnih.gov Studies using heterogenized gold nanoparticle catalysts have shown high yields and diastereoselectivity for the trans-oxazoline product, particularly when using hydrophobic solvents. acs.orgnih.gov Mechanistic investigations, including Hammett studies, support a mechanism where the rate-limiting step is the electrophilic attack of the aldehyde on the enolate formed from the deprotonated this compound. acs.orgnih.gov
Silver Catalysis: A binary catalyst system comprising silver oxide and a quinine-derived aminophosphine (B1255530) precatalyst has been developed for the asymmetric aldol reaction between this compound and unactivated ketones. nih.gov This method allows for the synthesis of chiral oxazolines that possess a fully substituted stereocenter, achieving good diastereoselectivities and excellent enantioselectivities. nih.gov
Copper Catalysis: Solid-phase catechol-copper network catalysts have also been shown to effectively promote the direct aldol reaction of this compound with carbonyl compounds to produce the corresponding oxazolines. sigmaaldrich.com
The following table summarizes representative examples of these direct aldol reactions.
| Carbonyl Compound (Electrophile) | Catalyst System | Solvent | Product | Diastereoselectivity (trans:cis) | Enantioselectivity (% ee) | Reference |
| Benzaldehyde (B42025) | Au NPs on SBA-15 | Toluene (B28343) | 4,5-Dihydro-5-phenyl-4-oxazolecarboxylic acid, methyl ester | >99:1 | - | acs.org, nih.gov |
| Acetophenone | Ag₂O / Quinine-derived aminophosphine | THF | 4,5-Dihydro-5-methyl-5-phenyl-4-oxazolecarboxylic acid, methyl ester | 96:4 | 99 | nih.gov |
| 2-Hexanone | Ag₂O / Quinine-derived aminophosphine | THF | 4,5-Dihydro-5-butyl-5-methyl-4-oxazolecarboxylic acid, methyl ester | 88:12 | 97 | nih.gov |
| Cyclopentanone | Ag₂O / Quinine-derived aminophosphine | THF | Spiro[cyclopentane-1,5'-oxazole]-4'-carboxylic acid, 4',5'-dihydro-, methyl ester | - | 99 | nih.gov |
Aldol Reactions
Stereoselective and Diastereoselective Control in Aldol Additions
The aldol reaction of this compound with aldehydes is a significant method for carbon-carbon bond formation, leading to the synthesis of 2-oxazolines. acs.org Achieving control over the stereochemistry of the newly formed stereocenters is a critical aspect of this transformation. In gold(I)-catalyzed versions of this reaction, such as the classic Hayashi-Ito aldol reaction, high diastereoselectivity can be achieved. acs.orgacs.orgnih.govacs.org Studies utilizing heterogenized homogeneous gold nanoparticle catalysts have demonstrated a high selectivity for the trans diastereomer of the resulting 2-oxazoline product, particularly when hydrophobic solvents are used. acs.orgacs.orgnih.gov
To achieve high levels of both diastereo- and enantioselectivity, cooperative catalysis systems have been developed. One such approach involves the combination of a chiral transition-metal catalyst with an achiral organocatalyst, which has been identified as a crucial component for optimizing the asymmetric aldol reaction of this compound. nih.gov Another effective strategy employs a binary catalyst system. For the reaction of this compound with unactivated ketones, a system comprising a quinine-derived aminophosphine precatalyst and silver oxide efficiently promotes the reaction to yield chiral oxazolines that possess a fully substituted stereocenter with good diastereoselectivities and excellent enantioselectivities. nih.gov
Mechanistic Investigations of Aldol Reactions
Understanding the reaction mechanism is fundamental to optimizing selectivity and yield in the aldol additions of this compound. Mechanistic studies, including kinetic isotope and linear free energy relationship studies, have provided valuable insights into the Au(I)-complex-catalyzed variant of this reaction. acs.org
For the gold-catalyzed aldol reaction between this compound and aldehydes, mechanistic studies have identified the rate-limiting step. acs.org Investigations supported by Hammett plots and infrared (IR) spectroscopy studies concluded that the rate-limiting step is the electrophilic attack of the aldehyde on the enolate that is formed from the deprotonated this compound. acs.orgacs.orgnih.govacs.org The linear Hammett plot exhibited a positive slope, which suggests an increase in electron density on the carbonyl carbon atom during this rate-determining step. acs.orgacs.orgnih.gov
The stereochemical outcome of the aldol reaction is determined in the transition state. The stereochemistry of many aldol reactions can be predicted using the Zimmerman-Traxler transition state model, which posits a highly ordered, chair-like pericyclic process where a metal atom coordinates to the oxygen of both the enolate and the aldehyde. In the context of the gold(I)-catalyzed aldol reaction of this compound, specific studies have been conducted to probe the enantiodetermining transition states, providing crucial insights into how the catalyst and ligands influence the facial selectivity of the reaction. acs.org
The choice of solvent plays a critical role in determining the product selectivity in the aldol reaction of this compound. acs.org A distinct correlation has been observed between the nature of the solvent and the diastereomeric ratio (trans/cis) of the 2-oxazoline product. Specifically, hydrophobic solvents strongly favor the formation of the trans product. acs.orgnih.gov Conversely, the use of hydrophilic solvents leads to a relative increase in the proportion of the cis product. acs.org This demonstrates that the solvent environment significantly influences the energy landscape of the diastereomeric transition states.
| Solvent Type | Favored Product Isomer | Reference |
|---|---|---|
| Hydrophobic (e.g., Toluene) | trans | acs.orgnih.gov |
| Hydrophilic | Higher proportion of cis | acs.org |
Multicomponent Condensation Reactions
This compound is a versatile building block that also participates in multicomponent reactions, which allow for the efficient construction of complex molecules in a single step by combining three or more starting materials.
This compound is a suitable isocyanide component for the Ugi four-component condensation (U-4CC) reaction. sigmaaldrich.comsigmaaldrich.com The classical Ugi reaction involves the condensation of an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce α-aminoacyl amide derivatives. organic-chemistry.org The reaction is notable for its high atom economy and its ability to generate diverse molecular scaffolds. acs.org
The mechanism of the Ugi reaction is understood to proceed through several key steps. mdpi.com Initially, the amine and the aldehyde (or ketone) condense to form an imine. The isocyanide then undergoes a nucleophilic attack on the imine, which results in the formation of a reactive nitrilium intermediate. This intermediate is subsequently trapped by the carboxylate anion of the carboxylic acid. The final step is an intramolecular Mumm rearrangement, which yields the stable bis-amide product. mdpi.com
Chemoenzymatic Approaches in Ugi Condensations
The integration of enzymatic processes with multicomponent reactions (MCRs) represents a significant advancement in synthetic chemistry, merging the selectivity of biocatalysis with the efficiency of MCRs. In the context of the Ugi four-component condensation (U-4CR), chemoenzymatic strategies have been successfully employed. One notable approach involves the enzymatic generation of chiral starting materials, which are then used in a subsequent Ugi reaction. For instance, enzymatically produced derivatives have been subjected to a U-4CR with acetaldehyde (B116499) and this compound, affording α-(acylamino)amide products in high isolated yields ranging from 72% to 95%. This demonstrates how the inherent chemoselectivity of enzymatic catalysis can expand the structural diversity achievable through chemical MCRs.
General Multicomponent Chemistry Applications
This compound is a cornerstone reagent in isocyanide-based multicomponent reactions (IMCRs), which are prized for their efficiency, atom economy, and ability to generate molecular diversity from simple starting materials. acs.orgyoutube.com These reactions are convergent processes where three or more reactants combine in a single operation to form a complex product that incorporates atoms from all starting materials. semnan.ac.irwikipedia.orgnih.gov IMCRs, such as the Ugi and Passerini reactions, are particularly versatile due to the unique reactivity of the isocyanide functional group, which allows for diverse bond-forming processes with high functional group tolerance and selectivity. semanticscholar.org
The Ugi four-component reaction (U-4CR) is one of the most significant applications of this compound. sigmaaldrich.comiastate.edu This reaction typically involves an aldehyde or ketone, an amine, a carboxylic acid, and an isocyanide to produce a dipeptide-like scaffold. wikipedia.orgmasterorganicchemistry.com The generally accepted mechanism begins with the formation of an imine from the carbonyl compound and the amine. masterorganicchemistry.comsemanticscholar.org The isocyanide then undergoes a nucleophilic addition to the imine, forming a reactive nitrilium intermediate. semanticscholar.org This intermediate is subsequently trapped by the carboxylate anion, followed by an intramolecular Mumm rearrangement to yield the final α-acylamino amide product. masterorganicchemistry.com The Ugi reaction is highly valued in the pharmaceutical industry for rapidly generating large libraries of druglike compounds for biological screening. wikipedia.orgiastate.edu
Beyond the classic Ugi reaction, this compound is employed in other MCRs to synthesize a variety of heterocyclic structures. For example, a cooperative Palladium/Copper-catalyzed three-component reaction of methyl α-isocyanoacetates, primary amines, and aryl or vinyl iodides has been developed for the synthesis of tetrasubstituted imidazolones. semnan.ac.ir The adaptability of this compound in these reactions makes it an indispensable tool for constructing complex molecules in a single, efficient step.
Table 1: Examples of Multicomponent Reactions Involving this compound This table is interactive. You can sort and filter the data.
| Reaction Type | Components | Product Type | Catalyst | Ref. |
|---|---|---|---|---|
| Ugi 4-CR | Enzymatically derived substrate, Acetaldehyde, Amine, this compound | α-(acylamino)amide | None | semanticscholar.org |
| Pd/Cu Catalyzed 3-CR | This compound, Primary Amine, Aryl/Vinyl Iodide | Tetrasubstituted Imidazolone | Pd/Cu | semnan.ac.ir |
| Classic Ugi 4-CR | Aldehyde/Ketone, Amine, Carboxylic Acid, this compound | α-acylamino amide | None | sigmaaldrich.commasterorganicchemistry.com |
Cycloaddition Reactions
This compound actively participates in cycloaddition reactions, serving as a versatile synthon for the construction of five-membered heterocyclic rings. libretexts.orgmdpi.com
The isocyano group in this compound enables it to engage in various cycloaddition pathways, most notably formal [3+2] cycloadditions. libretexts.orgnih.gov In these reactions, the isocyanoacetate can function as a formal 1,3-dipole equivalent. The reaction mechanism often involves the initial nucleophilic addition of the α-carbon of the isocyanoacetate to an electrophile, followed by an intramolecular cyclization where the resulting anion attacks the isocyano carbon. nih.gov This strategy has been used to synthesize a range of heterocyclic scaffolds. For example, a dearomative formal [3+2] cycloaddition between 2-nitrobenzofurans and α-aryl-α-isocyanoacetate esters, enabled by a cupreine-ether organocatalyst, yields tricyclic benzofuro[2,3-c]pyrrole structures with high diastereoselectivity and excellent enantiomeric excess. nih.gov Additionally, base-induced cycloaddition of this compound with substrates like 2-(methylsulfonyl)-3-(het)arylquinoxalines provides access to imidazo[1,5-a]quinoxaline-3-carboxylates.
This compound reacts with olefins (alkenes) in catalyst-mediated cycloaddition reactions to form pyrroline (B1223166) derivatives. The reaction of acyl-isocyanide ylides, derived from isocyanoacetates, with substituted alkenes yields Δ¹-pyrrolines. libretexts.org This transformation can be catalyzed by various metal salts. Both copper(I) oxide (Cu₂O) and silver acetate (AgOAc) have been reported to catalyze the cycloaddition of isocyanoacetate with olefins, showcasing the utility of this method for creating substituted pyrrole (B145914) precursors. libretexts.org
The reaction between this compound and α,β-unsaturated ketones (enones) proceeds via a conjugate addition mechanism, commonly known as the Michael reaction. nih.gov In this process, the α-carbon of the isocyanoacetate, acting as a stabilized carbanion (Michael donor), attacks the electrophilic β-carbon of the enone (Michael acceptor). nih.gov This 1,4-addition is a powerful method for forming carbon-carbon bonds. nih.gov The initial adduct is a 1,5-dicarbonyl equivalent, which is a versatile intermediate. This intermediate can then undergo a subsequent intramolecular cyclization, often an aldol-type condensation, to form a cyclic product. This annelation sequence, combining a Michael addition with an intramolecular cyclization, is a classic strategy for constructing six-membered rings. youtube.comsigmaaldrich.com For example, the annelation of β-cyano ketones with methyl vinyl ketone, a process analogous to the expected reactivity of this compound, yields cyano-substituted decalone structures after the two-step sequence. sigmaaldrich.com
Nucleophilic Additions
The activated methylene group (α-carbon) in this compound is acidic, allowing for deprotonation under basic conditions to form a nucleophilic carbanion. mdpi.com This anion is stabilized by both the isocyano and the ester groups, making this compound a potent α-nucleophile for attacking a wide range of electrophiles. mdpi.com
This reactivity is prominently featured in nucleophilic addition reactions to carbonyl compounds, such as the aldol reaction. sigmaaldrich.com this compound undergoes direct aldol-type additions with aldehydes and ketones. sigmaaldrich.comlibretexts.org In a well-studied example, the Hayashi-Ito aldol reaction of this compound with benzaldehydes, catalyzed by gold(I) complexes, produces oxazoline derivatives. The proposed mechanism involves the deprotonation of the isocyanoacetate to form an enolate, which then performs an electrophilic attack on the carbonyl carbon of the aldehyde. This nucleophilic addition capability extends to other electrophiles, including imines, electron-deficient alkenes, and alkynes, making it a fundamental tool for C-C bond formation. mdpi.com
Table 2: Summary of Nucleophilic Addition Reactions This table is interactive. You can sort and filter the data.
| Reaction Name | Electrophile | Product Type | Catalyst/Conditions | Ref. |
|---|---|---|---|---|
| Aldol Reaction | Carbonyl Compounds (Aldehydes/Ketones) | Oxazolines | Solid-phase catechol-copper network | sigmaaldrich.comlibretexts.org |
| Hayashi-Ito Aldol Reaction | Benzaldehydes | Oxazolines | Au(I) complexes, Heterogenized Au NPs | |
| Michael Addition | α,β-Unsaturated Ketones | 1,5-Dicarbonyl Adducts | Base (e.g., NaOMe) | sigmaaldrich.com |
| SN2' Reaction | Morita–Baylis–Hillman Adducts | α-Allylated Isocyanoacetates | Base (e.g., Cs₂CO₃), Transition-metal-free | acs.orgmdpi.com |
Glycine (B1666218) Template Reactivity
This compound serves as a versatile glycine equivalent in organic synthesis, functioning as a nucleophilic glycine α-anion synthon. This reactivity allows for the formation of carbon-carbon bonds at the α-position, providing a powerful method for the synthesis of a wide array of α-amino acids and their derivatives. researchgate.net The utility of this compound in this role stems from the unique properties of the isocyano and ester functional groups.
The methylene protons on the α-carbon of this compound are acidic due to the electron-withdrawing nature of both the adjacent isocyano (-NC) and methyl ester (-COOCH₃) groups. semanticscholar.org In the presence of a base, this compound is readily deprotonated to form a resonance-stabilized carbanion. This nucleophilic anion can then react with a variety of electrophiles in reactions such as alkylations, aldol condensations, and conjugate additions. semanticscholar.org Following the carbon-carbon bond-forming step, the isocyano group can be hydrolyzed under acidic conditions to afford the primary amine characteristic of an α-amino acid. acs.org
Mechanism of Reactivity
The core of its glycine template reactivity is the generation of a nucleophilic α-carbon. Under basic conditions, the α-proton is abstracted, creating an anion that is stabilized by both the isocyano and the ester moieties. semanticscholar.org This anion is a soft nucleophile and readily attacks various electrophilic partners.
A key application of this reactivity is in the synthesis of non-proteinogenic amino acids, including those with quaternary α-carbon centers. For instance, silver oxide (Ag₂O) has been shown to catalyze the conjugate addition of α-substituted-α-isocyanoesters to electrophiles like o-quinone diimides. This methodology facilitates the synthesis of α,α-diaryl-α-amino acid derivatives. acs.org The reaction proceeds efficiently, and the resulting diaryl isocyanoesters can be hydrolyzed to the corresponding amino esters. acs.org This approach has also been extended to α-alkyl isocyanoacetate esters, enabling the synthesis of precursors for α-alkyl-α-aryl amino acids. acs.org
Another significant transformation involves the transition-metal-free Sₙ2′ reaction between isocyanoacetates and Morita-Baylis-Hillman (MBH) adducts. semanticscholar.org This reaction produces α-allylated isocyanoacetates, which are valuable intermediates that can be further converted into α-allylic aminoesters. semanticscholar.org
The following table summarizes representative reactions where this compound and its derivatives act as glycine templates.
| Electrophile Category | Specific Electrophile Example | Catalyst/Base | Product Type (Isocyano Intermediate) | Final Product (Amino Acid Derivative) |
| Activated Alkene | o-Benzoquinone diimide | Ag₂O | α,α-Diarylisocyano ester | α,α-Diaryl-α-amino ester |
| MBH Adduct | Methyl 2-(acetoxy(phenyl)methyl)acrylate | Cs₂CO₃ | α-Allylic isocyanoacetate | α-Allylic aminoester |
| Carbonyl Compound | Aldehydes/Ketones | Ag₂O | Oxazoline | β-Hydroxy-α-amino acid |
These examples highlight the capacity of this compound to act as a glycine nucleophile, enabling the construction of complex amino acid structures through the formation of new carbon-carbon bonds at the α-position. The subsequent hydrolysis of the isocyano group to an amine is a crucial final step that reveals the amino acid framework. acs.org
Catalysis in Methyl Isocyanoacetate Chemistry
Homogeneous Catalysis
Homogeneous catalysis offers a powerful approach to manipulate the reactivity of methyl isocyanoacetate with high precision, often leading to excellent yields and selectivities. The catalyst and reactants exist in the same phase, allowing for fine-tuning of the reaction environment.
The aldol (B89426) reaction of this compound with aldehydes, particularly the Hayashi-Ito reaction, is a classic example of a homogeneous gold(I)-catalyzed transformation that leads to the formation of 2-oxazolines. acs.orgnih.gov This reaction has been a significant milestone in the field of catalytic asymmetric synthesis. acs.org The catalytic cycle is understood to proceed through a mechanism where the rate-limiting step involves an electrophilic attack of the aldehyde on an enolate intermediate. This enolate is formed from the deprotonation of this compound, a process facilitated by the gold(I) catalyst. acs.orgnih.gov Infrared (IR) spectroscopy studies have indicated a strong interaction between this compound and the gold catalyst, which supports this proposed mechanism. acs.orgnih.gov Furthermore, a linear Hammett plot with a positive slope suggests an increased electron density on the carbonyl carbon atom during the rate-limiting step. acs.orgnih.gov
Palladium(II) complexes have also been employed as catalysts in reactions involving this compound, particularly in stereoselective transformations. For instance, Pd(II) complexes featuring pincer ligands have been immobilized on mesoporous silica (B1680970) (SBA-15) to create a heterogenized homogeneous catalyst for the aldol reaction of this compound with benzaldehyde (B42025) in the presence of a base. acs.org While these catalysts demonstrated good activity and recyclability, the selectivity towards the trans product was reported to be up to 84%. acs.org
More recently, palladium catalysis has been successfully applied to the allylation of isocyanoacetates. The first palladium-catalyzed allylation using vinyl aziridines has been developed, showing suitability for a range of α-aryl isocyanoacetates and N-substituted vinyl aziridines. This method affords the corresponding allylation products in moderate to high yields (up to 98%) with excellent stereoselectivity and regioselectivity.
Heterogeneous Catalysis
Heterogeneous catalysis provides significant advantages in terms of catalyst separation and recycling. In the context of this compound chemistry, various solid-supported catalysts have been investigated to combine the high selectivity of homogeneous systems with the practical benefits of heterogeneous catalysis.
While solid-phase catechol-copper networks have been developed as effective heterogeneous catalysts for oxidation reactions, such as the oxidation of catechols, a direct application of these specific catalyst networks in reactions involving this compound is not prominently documented in the current scientific literature. The existing research on these copper-based networks primarily focuses on their catecholase activity.
A significant advancement in the heterogeneous catalysis of this compound reactions involves the use of dendrimer encapsulated nanoparticles (DENs). In a study of the Hayashi-Ito aldol reaction, DENs of gold (Au), palladium (Pd), rhodium (Rh), and platinum (Pt) loaded onto mesoporous supports were compared. acs.orgnih.gov Among these, the gold nanoparticles (Au NPs) demonstrated the highest yield and diastereoselectivity in toluene (B28343) at room temperature. acs.orgnih.gov The Au NP catalyst was also found to be stable and could be recycled for at least six runs without significant loss of activity. acs.orgnih.gov In contrast, the Pd, Rh, and Pt-based catalysts resulted in low yields and poor product selectivity under the same conditions, highlighting the unique catalytic role of gold in this transformation. acs.org
| Catalyst | Yield (%) | trans/cis Ratio |
|---|---|---|
| Au₄₀/G4OH/MP-SBA-15 | >99 | 97/3 |
| Pd DENs | Low | Poor |
| Rh DENs | Low | Poor |
| Pt DENs | Low | Poor |
The solid support plays a crucial role in the design and performance of heterogeneous catalysts for this compound reactions. In the case of dendrimer encapsulated gold nanoparticles used for the aldol reaction, the properties of the mesoporous support significantly influence the product selectivity. acs.org It has been established that larger pore sizes of the support, combined with the use of a hydrophobic solvent, lead to a high selectivity for the trans diastereomer of the resulting 2-oxazoline. acs.orgnih.gov The activation energy of the reaction, however, was found to be insensitive to both the size of the Au nanoparticles and the nature of the support. acs.orgnih.gov This demonstrates that while the support can direct the stereochemical outcome, the intrinsic catalytic activity is primarily governed by the metal nanoparticle itself.
Metal-Free Catalysis
The drive towards more sustainable and cost-effective chemical synthesis has spurred significant interest in metal-free catalytic systems. These approaches avoid the use of often expensive, toxic, and difficult-to-remove transition metals. In the context of this compound chemistry, metal-free catalysis leverages basic conditions provided by simple alkalis or more complex organic molecules to facilitate key bond-forming reactions.
Simple inorganic bases, such as sodium hydroxide (B78521) (NaOH) and potassium hydroxide (KOH), are powerful catalysts for promoting cyclization reactions involving isocyanoacetates and related activated methylene (B1212753) compounds. These strong alkalis function by deprotonating the α-carbon of the isocyanoacetate, generating a nucleophilic carbanion. This intermediate can then participate in a variety of intramolecular or intermolecular reactions to form heterocyclic structures.
A notable example is the base-catalyzed cascade reaction between 2-nitrochalcones and isocyanoacetates, which provides efficient access to indole (B1671886) carboxylic esters and pyrano[3,4-b]indol-1(9H)-one frameworks. nih.gov In a study, potassium hydroxide (KOH) was used to catalyze the cyclization and subsequent elimination of the nitro group, leading to the synthesis of a diverse range of potentially biologically active indole derivatives in good to excellent yields (67-85%). nih.gov This transformation proceeds under transition-metal-free conditions, highlighting the efficacy of strong alkalis in mediating complex cascade reactions. nih.gov
Similarly, base-controlled conditions are crucial in the rongalite-mediated reductive aldol/cyclization of isatylidene cyanoacetates. rsc.org This methodology leads to the formation of spiro[2,3-dihydrofuran-3,3'-oxindole] derivatives. The reaction's success hinges on the presence of a base to facilitate the key bond-forming and cyclization steps. rsc.org The advantages of such methods include a simple reaction setup, the use of water as a green solvent, and the absence of metal catalysts, with products being easily isolated in excellent yields. rsc.org
| Reactants | Base | Product Type | Yield (%) | Reference |
| 2-Nitrochalcones and Isocyanoacetates | KOH | Pyrano[3,4-b]indol-1(9H)-ones | 67-85 | nih.gov |
| Isatylidene Cyanoacetates | Base (unspecified) | Spiro[2,3-dihydrofuran-3,3'-oxindoles] | Excellent | rsc.org |
Organic catalysts represent a diverse class of metal-free promoters that offer unique advantages in terms of selectivity, mild reaction conditions, and environmental compatibility. Choline (B1196258) hydroxide [(CH₃)₃NCH₂CH₂OH]⁺OH⁻, an ionic liquid, is an example of an eco-friendly, biodegradable, and efficient organic base catalyst. wikipedia.orgresearchgate.net It is recognized as a strong base catalyst with high recyclability. researchgate.net
Choline hydroxide has proven effective in a variety of synthetic processes, such as the synthesis of 2-amino-3-nitro-4H-chromene derivatives and tetrahydrobenzo[b]pyrans. researchgate.net Its catalytic activity is also demonstrated in aldol condensation reactions to form new carbon-carbon bonds between various ketones and aldehydes. researchgate.net In these reactions, choline hydroxide functions as a basic catalyst, often exhibiting higher turnover frequencies than other well-known basic catalysts. researchgate.net
While direct, detailed studies on the use of choline hydroxide specifically with this compound are not extensively documented in the provided literature, its established role as a potent base catalyst for reactions involving active methylene compounds suggests its high potential for application in this compound transformations. researchgate.netresearchgate.netnih.gov The acidic methylene group of this compound is analogous to other active methylene compounds, making it a prime candidate for deprotonation and subsequent reaction under catalysis by organic bases like choline hydroxide.
Key Features of Choline Hydroxide as a Catalyst:
Eco-Friendly: It is considered a benign and biodegradable ionic liquid. researchgate.net
Recyclable: The catalyst demonstrates high recyclability without significant loss of activity. researchgate.net
Efficient: It provides high product yields in short reaction times under mild, often aqueous, conditions. wikipedia.orgresearchgate.net
Strong Base: It is a strong base catalyst capable of promoting reactions that require deprotonation of weakly acidic protons. researchgate.net
Cooperative Catalysis Involving this compound Transformations
Cooperative catalysis, also referred to as synergistic catalysis, is a sophisticated strategy where two distinct catalysts operate in concert within a single reaction vessel to simultaneously activate different components of a reaction. chim.it This approach can lead to unprecedented transformations that are not achievable with either catalyst alone. In the context of this compound, cooperative catalysis has been effectively employed to achieve high levels of stereoselectivity in the synthesis of complex heterocyclic molecules.
A prime example is the cooperatively catalyzed aldol reaction of methyl α-isocyanoacetate for the highly diastereo- and enantioselective synthesis of oxazolines. chim.it This asymmetric aldol reaction was successfully achieved using a dual catalytic system comprising a Co(II) complex with a chiral amino diol ligand and a thiourea (B124793) derivative (Schreiner’s thiourea). chim.it In this system, the cobalt complex likely acts as a Lewis acid to activate the aldehyde electrophile, while the thiourea organocatalyst activates the this compound nucleophile through hydrogen bonding. This simultaneous activation of both reaction partners is a hallmark of cooperative catalysis and allows for precise control over the reaction's stereochemical outcome. The reaction is compatible with aromatic, heteroaromatic, and aliphatic aldehydes. chim.it
Another relevant area is the synergistic use of multiple metal catalysts, such as palladium and copper. While not directly involving this compound, studies on the transformation of isocyanates reveal the power of this approach. nih.gov Density functional theory calculations have shown that in the palladium(0)-catalyzed reaction of (2-alkynyl)-phenylisocyanate with allyl methyl carbonate, the addition of a copper(I) co-catalyst significantly lowers the energy barrier for the intramolecular cyclization step, favoring the formation of an indole product over a competing N-allyl carbamate (B1207046) pathway. nih.gov The Cu(I) complex is proposed to act as a Lewis acid, activating the alkyne group and facilitating the ring-closing step. nih.gov This principle of synergistic activation by a Pd(0)/Cu(I) system could foreseeably be applied to develop novel transformations of this compound.
| Catalytic System | Reactants | Product | Key Feature | Reference |
| Co(II)/Chiral Amino Diol + Thiourea | Methyl α-isocyanoacetate, Aldehydes | Oxazolines | High diastereo- and enantioselectivity | chim.it |
| Pd(0) + Cu(I) | (2-alkynyl)-phenylisocyanate, Allyl methyl carbonate | Allylated Indole | Selective cyclization over competing pathway | nih.gov |
Advanced Applications of Methyl Isocyanoacetate in Organic Synthesis
Utility as a Key Building Block for Functionalized Molecules
Methyl isocyanoacetate serves as a fundamental component in the synthesis of diverse functionalized molecules due to the reactivity of both its isocyanide and activated methylene (B1212753) groups. It readily participates in reactions such as aldol (B89426) condensations, Michael additions, and multicomponent reactions, leading to the formation of highly substituted products. For instance, it undergoes direct aldol reactions with carbonyl compounds, often catalyzed by metal complexes, to produce oxazoline (B21484) derivatives. sigmaaldrich.com It is also a key reactant in four-component Ugi condensation reactions, which allow for the rapid assembly of complex peptide-like structures from simple starting materials. sigmaaldrich.com
The acidic nature of the α-protons allows for easy deprotonation, generating a nucleophilic species that can react with various electrophiles. This reactivity is central to its application in forming new carbon-carbon and carbon-heteroatom bonds, making it an indispensable tool for constructing molecular complexity. illinois.edu The strategic combination of the isocyanide and ester functionalities within one molecule facilitates the synthesis of a broad spectrum of organic compounds, including amino acids, heterocycles, and natural product analogs.
Synthesis of Heterocyclic Compounds
The construction of heterocyclic rings is a cornerstone of medicinal and materials chemistry, and this compound is a prominent reagent in this field. Its ability to participate in cyclization and cycloaddition reactions has been extensively exploited for the synthesis of various nitrogen- and oxygen-containing heterocyles.
Oxazolines are significant five-membered heterocyclic compounds with applications ranging from chiral ligands in asymmetric catalysis to components of biologically active molecules. mdpi.comwikipedia.orgnih.gov this compound is a common precursor for the synthesis of 2-oxazoline rings. mdpi.com A prevalent method involves the copper-catalyzed diastereoselective reaction of this compound with aldehydes or ketones. sigmaaldrich.com In this reaction, the isocyano group acts as a nucleophile, attacking the carbonyl carbon, followed by an intramolecular cyclization of the resulting intermediate to form the oxazoline ring. The use of a solid-phase catechol-copper network catalyst has also been reported for the direct aldol reaction with carbonyl compounds to yield the corresponding oxazolines. sigmaaldrich.com
| Reactant 1 | Reactant 2 | Catalyst | Product | Reference |
| This compound | Aldehyde/Ketone | Copper catalyst | Oxazoline derivative | sigmaaldrich.com |
| This compound | Carbonyl compound | Solid-phase catechol-copper network | Oxazoline derivative | sigmaaldrich.com |
Pyrroles are fundamental aromatic heterocyclic scaffolds found in a vast number of natural products and pharmaceuticals. This compound provides an efficient entry to polysubstituted pyrrole (B145914) derivatives through various cyclization strategies. One notable method is the transition-metal-free cyclization with aurone (B1235358) analogues catalyzed by sodium hydroxide (B78521), which produces 2,3,4-trisubstituted pyrroles in excellent yields. rsc.org This reaction is valued for its operational simplicity and high atom economy. rsc.org
Another strategy involves the reaction of alkyl isocyanoacetates with functionalized enones, such as 2-hydroxychalcones, to construct chromenopyrroles through a cycloaddition followed by lactonization. acs.org In these reactions, the isocyanoacetate acts as a C-NH-C-C=O synthon. acs.org
| Reactants | Catalyst/Conditions | Product Type | Yield | Reference |
| This compound, Aurone analogues | NaOH | 2,3,4-Trisubstituted pyrroles | Up to 99% | rsc.org |
| Alkyl isocyanoacetate, 2-Hydroxychalcone/cyclic enones | Cycloaddition then lactonization | Chromenopyrroles (Azacoumestans) | Not specified | acs.org |
Thiazoles are another class of important heterocyclic compounds known for their wide range of biological activities. The synthesis of thiazole (B1198619) derivatives can be achieved using precursors derived from this compound, although direct one-pot syntheses are less common. The general approach often involves the reaction of an α-haloketone with a thioamide (Hantzsch thiazole synthesis). While this compound is not a direct reactant in the classical Hantzsch synthesis, its derivatives can be transformed into the necessary building blocks for thiazole formation. For example, the activated methylene group can be functionalized to introduce functionalities required for subsequent cyclization into a thiazole ring.
Imidazoles are five-membered heterocycles containing two nitrogen atoms and are core structures in many biologically active compounds, including the amino acid histidine. The synthesis of imidazole (B134444) derivatives can be accomplished through the condensation of an isocyanide with a nitrogenous electrophile. For instance, deprotonated anisylsulfanylmethyl isocyanide (Asmic), a derivative of isocyanoacetic acid, efficiently reacts with nitriles or imidates to afford substituted imidazoles. nih.gov This method is rapid and modular, providing access to a diverse range of imidazole products. nih.gov The van Leusen imidazole synthesis, which involves the reaction of an aldimine with tosylmethyl isocyanide (TosMIC), another related isocyanoacetate derivative, is a well-established method for forming the imidazole ring. nih.gov
| Isocyanide Reagent | Electrophile | Product | Key Feature | Reference |
| Anisylsulfanylmethyl isocyanide (Asmic) | Nitriles, Imidates | Substituted imidazoles | Rapid and modular synthesis | nih.gov |
| Tosylmethyl isocyanide (TosMIC) | Aldimines | 1,4,5-Trisubstituted imidazoles | van Leusen imidazole synthesis | nih.gov |
The versatility of this compound extends to the synthesis of a variety of other nitrogen-containing heterocycles. tandfonline.com For example, it can be used in domino reactions to construct complex heterocyclic systems. A strategy involving a [5 + 1] annulation, ring-opening, and subsequent double isocyanide cyclization has been developed for the synthesis of two-carbon-tethered pyrrole/oxazole (B20620) pairs starting from ethyl isocyanoacetate and divinyl ketones. acs.org The diverse reactivity of the isocyano group allows for its participation in various cycloaddition reactions, leading to the formation of numerous five- and six-membered heterocyclic rings. tandfonline.commdpi.commdpi.com
Synthesis of Amino Acid Derivatives and Peptides
α,α-Disubstituted α-Amino Acid Derivatives
α,α-Disubstituted α-amino acids are crucial components in medicinal chemistry and peptide design. nih.gov Their incorporation into peptides can induce specific conformations and increase resistance to enzymatic degradation. This compound serves as a powerful precursor for these structures through various synthetic strategies.
The catalytic asymmetric allylic alkylation (AAA) is a potent method for forming carbon-carbon bonds and creating stereogenic centers. nih.gov In the context of synthesizing α,α-disubstituted α-amino acids, this reaction typically involves the deprotonation of an α-substituted isocyanoacetate, such as this compound, to form a prochiral enolate. This enolate then acts as a nucleophile, attacking a π-allyl complex of a transition metal, most commonly palladium. rsc.org
The stereochemical outcome of the reaction is controlled by chiral ligands coordinated to the metal center. By selecting the appropriate enantiomer of the chiral ligand, either enantiomer of the final product can be selectively synthesized. This methodology provides access to α-allyl-α-amino acid derivatives, which are versatile intermediates for further chemical modification. A recent transition-metal-free approach has also been developed, where Morita–Baylis–Hillman adducts serve as allylating agents for isocyanoacetates, yielding α-allylated products efficiently. semanticscholar.org Preliminary studies show that an asymmetric variant using a chiral amino alcohol/ZnEt2 system can produce an enantioenriched α-allylated isocyanoacetate with a chiral quaternary carbon. semanticscholar.org
The Mannich reaction is a three-component condensation that forms a β-amino carbonyl compound, known as a Mannich base. This reaction is fundamental for constructing C-C and C-N bonds simultaneously. In a typical strategy for amino acid synthesis, an aldehyde and an amine first react to form an imine. This compound, upon deprotonation by a base, generates a nucleophilic enolate that attacks the electrophilic imine.
This addition results in the formation of a β-amino-α-isocyano ester, a direct precursor to an α,α-disubstituted α-amino acid derivative. The development of asymmetric Mannich reactions, often employing chiral organocatalysts like proline, has enabled the synthesis of these valuable compounds with high diastereo- and enantioselectivity. organic-chemistry.org This enzymatic platform has proven capable of using a wide range of α-amino acids as Mannich donors and various cyclic imines as acceptors. nih.gov
The Michael addition, or conjugate addition, is another key strategy for carbon-carbon bond formation. This reaction involves the addition of a nucleophile (a Michael donor) to an α,β-unsaturated carbonyl compound (a Michael acceptor). The enolate of this compound is an effective Michael donor.
A notable application is the synthesis of α,α-diaryl-α-amino acid precursors. nih.govacs.org In a recently developed procedure, silver oxide (Ag₂O) catalyzes the conjugate addition of α-aryl isocyanoacetates to o-quinone diimides. This reaction proceeds with excellent yields and high regioselectivity in short reaction times. nih.govacs.org The resulting α,α-diarylisocyano esters can then be hydrolyzed to the corresponding amino acids. nih.gov This method is also applicable to α-alkyl isocyanoacetate esters, providing a route to α-alkyl-α-aryl amino acids. acs.org
| Isocyanoacetate Substituent (R) | o-Quinone Diimide Substituent | Product Yield (%) | Reference |
|---|---|---|---|
| p-Methoxyphenyl | Unsubstituted | 96 | nih.govacs.org |
| p-Chlorophenyl | Unsubstituted | 74 | acs.org |
| p-Nitrophenyl | Unsubstituted | 74 | acs.org |
| o-Nitrophenyl | Unsubstituted | 88 | acs.org |
| Methyl (from methyl 2-isocyanopropanoate) | Unsubstituted | 76 | acs.org |
| Phenyl | 3-Methyl | 85 | acs.org |
| Phenyl | 4-Methyl | 99 | acs.org |
| Phenyl | 3,4-Dimethyl | 71 | acs.org |
Peptide and Peptidomimetic Synthesis
This compound is a cornerstone reagent in isocyanide-based multicomponent reactions (IMCRs), which are powerful tools for the rapid synthesis of peptide and peptidomimetic structures. nih.gov Peptidomimetics are designed to mimic natural peptides but often have improved properties such as enhanced stability against proteolysis and better bioavailability.
The most prominent IMCR utilizing this compound is the Ugi four-component reaction (U-4CR). rsc.orgebrary.net This one-pot reaction combines an aldehyde or ketone, an amine, a carboxylic acid, and an isocyanide. The reaction proceeds through the formation of an imine from the carbonyl compound and the amine, which is then attacked by the nucleophilic isocyanide. The resulting nitrilium intermediate is trapped by the carboxylate, and a subsequent intramolecular Mumm rearrangement yields a stable α-acylaminocarboxamide product. mdpi.com
This structure effectively represents a dipeptide scaffold, assembled with high atom economy in a single synthetic step. The U-4CR is exceptionally versatile, tolerating a wide variety of functional groups on each of the four components, which allows for the creation of large and diverse libraries of peptide-like molecules. rsc.org This flexibility makes the Ugi reaction invaluable in drug discovery and combinatorial chemistry for synthesizing both linear and cyclic peptides and peptidomimetics. nih.govmdpi.com
Formation of Complex Cyclic and Macrocyclic Architectures
The reactivity of this compound extends to the synthesis of complex cyclic and macrocyclic structures, which are prevalent in natural products and are of significant interest in medicinal chemistry.
One major strategy involves cycloaddition reactions where isocyanoacetates act as versatile 1,3-dipoles. These formal [3+2] cycloaddition reactions typically proceed through the nucleophilic addition of the isocyanoacetate enolate to an electrophilic unsaturated system, followed by an intramolecular attack of the resulting anion onto the isocyano carbon. This pathway provides access to a variety of five-membered nitrogen-containing heterocycles.
A second powerful strategy for building larger ring systems is the use of intramolecular multicomponent reactions. Specifically, the intramolecular Ugi reaction is a highly effective method for macrocyclization. nih.govuj.edu.pl In this approach, a linear precursor containing two of the four necessary Ugi components (e.g., an amine and a carboxylic acid, or an amine and an isocyanide) is designed. Upon addition of the remaining components, the molecule undergoes an intramolecular reaction to form a macrocyclic peptide or peptoid. This strategy has been successfully applied to synthesize macrocycles of various ring sizes (e.g., 15- to 20-membered rings) and has been combined with other MCRs, like the Passerini reaction, to create complex cyclic depsipeptoids. researchgate.netnih.gov The efficiency and convergence of this approach make it a valuable tool for accessing novel macrocyclic scaffolds. nih.govrug.nl
Tandem/Cascade Processes
Tandem reactions, also known as cascade or domino reactions, are processes where multiple bond-forming transformations occur in a single operation without isolating intermediates, enhancing synthetic efficiency. google.com this compound is particularly well-suited for such processes, most notably in isocyanide-based multicomponent reactions (IMCRs). wikipedia.orgunnes.ac.id These reactions are powerful tools for rapidly generating molecular complexity from simple precursors. unnes.ac.id
The Ugi and Passerini reactions are cornerstone IMCRs where this compound is frequently employed. wikipedia.orgresearchgate.net The Ugi four-component reaction (U-4CR) combines an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce α-acylamino carboxamides. wikipedia.orgunnes.ac.id this compound can serve as the isocyanide component in these reactions. For instance, in a chemoenzymatic process, derivatives of 3-hydroxybutyrate (B1226725) and 4-amino-1-butanol (B41920) were used in a U-4CR with acetaldehyde (B116499) and this compound to produce α-(acylamino)amides with yields of 72-95%. wikipedia.org
Furthermore, isocyanoacetate derivatives are effective building blocks for consecutive multicomponent reactions. beilstein-journals.org Hydrolysis of the ester group after an initial IMCR yields a carboxylic acid, which can then participate in a subsequent Passerini or Ugi reaction. beilstein-journals.org This strategy has been used to synthesize complex macrocycles, such as cyclic depsipeptoids and tetrazole-ketopiperazines. beilstein-journals.org
Another sophisticated cascade process involves a domino N-acylation/Diels-Alder cycloaddition sequence. google.com In this process, 5-alkoxyoxazoles, synthesized via a multicomponent reaction involving α-isocyanoacetate, react with α,β-unsaturated acyl chlorides. google.com This initiates a sequence that leads to the formation of complex epoxytetrahydropyrrolo[3,4-b]pyridin-5-ones. google.com A four-component synthesis was developed to produce the related 6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-ones without isolating the intermediate oxazole. google.com
| Tandem/Cascade Process | Reactants Involving this compound | Product Class | Key Features |
|---|---|---|---|
| Ugi Four-Component Reaction (U-4CR) | Aldehyde, Amine, Carboxylic Acid, this compound | α-Acylamino carboxamides | High atom economy and molecular diversity. wikipedia.orgunnes.ac.id |
| Consecutive Ugi/Passerini Reactions | Isocyanoacetate derivatives, Aldehydes, Amines, etc. | Macroheterocycles (e.g., depsipeptoids) | Step-wise construction of complex cyclic structures. beilstein-journals.org |
| Domino N-acylation/Diels-Alder Cycloaddition | 5-Alkoxyoxazoles (from α-isocyanoacetate), α,β-Unsaturated Acyl Chlorides | Epoxytetrahydropyrrolo[3,4-b]pyridin-5-ones | Builds complex polycyclic systems in a single sequence. google.com |
Applications in Fine Chemical Synthesis
The synthesis of fine chemicals, which are pure, single substances produced in limited quantities for specialized applications, benefits greatly from the reactivity of this compound. It is a key starting material for a variety of heterocyclic compounds.
One prominent application is the copper-catalyzed, diastereoselective synthesis of oxazolines. google.comacs.org this compound also undergoes direct aldol reactions with carbonyl compounds in the presence of a solid-phase catechol-copper network catalyst to yield the corresponding oxazolines. google.comsemanticscholar.org
The versatility of this reagent is further demonstrated in the synthesis of other complex heterocycles. A novel multicomponent reaction involving an amine, an aldehyde, and an α-substituted-α-isocyanoacetate in toluene (B28343) produces 5-alkoxyoxazoles in good to excellent yields. google.com These compounds are valuable intermediates themselves. For example, subsequent reactions can convert them into 6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-ones. google.com A domino process reacting ethyl isocyanoacetate with divinyl ketones has been developed to construct compounds containing both a pyrrole and an oxazole ring linked by a two-carbon tether. researcher.life
Moreover, a telescoped continuous flow process has been developed where ethyl isocyanoacetate is generated in situ and immediately used to synthesize important heterocyclic building blocks like 1,2,4-triazoles and pyrrolo-[1,2-c]pyrimidines. epa.gov
| Fine Chemical Class | Synthetic Method | Catalyst/Conditions |
|---|---|---|
| Oxazolines | Direct aldol reaction with carbonyl compounds | Solid-phase catechol-copper network catalyst. google.comsemanticscholar.org |
| 5-Alkoxyoxazoles | Multicomponent reaction of amine, aldehyde, and α-isocyanoacetate | Heating in toluene. google.com |
| Pyrrole/Oxazole Pairs | Domino process with divinyl ketones | Involves [5 + 1] annulation and ring-opening. researcher.life |
| 1,2,4-Triazoles | Telescoped continuous flow synthesis | Ethyl isocyanoacetate generated in situ. epa.gov |
| Pyrrolo-[1,2-c]pyrimidines | Telescoped continuous flow synthesis | Ethyl isocyanoacetate generated in situ. epa.gov |
Intermediacy in the Synthesis of Biologically Active Compounds for Pharmaceutical and Agrochemical Research
This compound and its derivatives are efficient building blocks for creating structurally complex and biologically active molecules, primarily in the pharmaceutical sector. beilstein-journals.org Its ability to participate in multicomponent reactions makes it a valuable tool in drug discovery for generating libraries of diverse compounds for screening. wikipedia.org
In pharmaceutical research, isocyanoacetates have been used to synthesize tetrazole-ketopiperazines and cyclic RGD pentapeptoids, which are classes of molecules with significant biological relevance. beilstein-journals.org The RGD motif, in particular, is crucial for cell-matrix interactions and is a target in cancer therapy. The Ugi reaction, utilizing this compound, has been employed to create derivatives of natural triterpenoids like oleanolic acid and maslinic acid. wikipedia.org These resulting α-acylamino carboxamides have been tested for cytotoxicity against several human tumor cell lines, demonstrating the role of this compound in the synthesis of potential anticancer agents. wikipedia.org
While the related compound methyl isocyanate is a well-known intermediate in the production of carbamate (B1207046) pesticides like carbaryl (B1668338) and carbofuran, documented applications of this compound in agrochemical synthesis are not prevalent in the reviewed literature. wikipedia.orgwikipedia.org Its utility in creating biologically active compounds appears to be predominantly focused on the pharmaceutical and medicinal chemistry fields.
| Compound Class/Derivative | Synthetic Approach | Area of Research |
|---|---|---|
| Tetrazole-Ketopiperazines | Ugi tetrazole reaction using isocyanoacetate derivatives | Pharmaceutical/Medicinal Chemistry. beilstein-journals.org |
| Cyclic RGD Pentapeptoids | Consecutive Ugi reactions using ethyl isocyanoacetate | Pharmaceutical Research (e.g., cancer therapy). beilstein-journals.org |
| Triterpenoid α-Acylamino Carboxamides | Ugi-4CR with this compound | Anticancer Drug Discovery. wikipedia.org |
Theoretical and Computational Investigations of Methyl Isocyanoacetate
Quantum Chemical Studies on Reaction Mechanisms
Quantum chemical calculations have been instrumental in elucidating the mechanisms of reactions involving isocyanoacetates. A notable example is the study of the Hayashi-Ito aldol (B89426) reaction, which involves methyl isocyanoacetate and benzaldehydes. nih.gov Theoretical investigations support a mechanism where the rate-limiting step is the electrophilic attack of the aldehyde on an enolate intermediate formed from the deprotonation of this compound. nih.gov
While detailed quantum chemical studies specifically on this compound are focused, broader research into related isocyanate compounds provides insight into the methodologies used. For instance, studies on the reaction of methyl isocyanate with methanol (B129727) associates have been conducted using Density Functional Theory (DFT) at the B3LYP/6-311++G(df,p) level. nethouse.ruresearchgate.net These studies analyze the transition states and thermodynamic favorability of different reaction pathways, such as reactions with linear versus cyclic methanol trimers. nethouse.ru Such computational approaches are vital for understanding reaction dynamics where experimental observation of short-lived intermediates is challenging.
Table 1: Computational Methods in Isocyanate/Isocyanoacetate Reaction Studies
| Reaction Studied | Computational Method | Key Finding |
|---|---|---|
| Aldol Reaction of this compound | Not specified, supports experimental data | Rate-limiting step is the aldehyde's electrophilic attack on the enolate of this compound. nih.gov |
| Methyl Isocyanate + Methanol Associates | B3LYP/6-311++G(df,p) | The process involves a concerted asymmetric transition state. nethouse.ru |
| Phenylnitrile Oxide to Phenyl Isocyanate | DLPNO-CCSD(T) and DFT | Detailed investigation of the rearrangement mechanism catalyzed by sulfur dioxide. rsc.orgchemrxiv.org |
Spectroscopic Characterization for Mechanistic Insights (e.g., Infrared Spectroscopy)
Spectroscopy provides direct experimental evidence to support or refute proposed reaction mechanisms derived from computational studies. In the context of the gold-catalyzed aldol reaction of this compound, infrared (IR) spectroscopy has been particularly insightful. nih.gov
IR studies revealed a strong interaction between the this compound reactant and the gold catalyst. nih.gov This observation supports the proposed mechanism by confirming the association of the reactant with the catalyst, a crucial step for the reaction to proceed. In-situ IR spectroscopy is a powerful technique for such investigations as it allows for the real-time monitoring of reactant consumption, product formation, and the appearance of any transient intermediates under actual reaction conditions. mt.com The characteristic absorption band of the isocyano group (or the related isocyanate NCO asymmetric stretch) is particularly useful for tracking the reaction's progress. mt.comsemanticscholar.org By observing shifts in vibrational frequencies or the appearance of new bands, researchers can deduce the nature of bonding interactions and identify key species in the catalytic cycle.
Table 2: Application of IR Spectroscopy in Mechanistic Studies
| Technique | Application | Mechanistic Insight Gained |
|---|---|---|
| In-situ FTIR Spectroscopy | Monitoring the reaction of a diisocyanate with a polyol. mt.com | Allows for real-time tracking of reactant and product concentrations, confirming reaction progression and endpoint. mt.com |
| IR Spectroscopy | Studying the interaction of this compound (MI) with a gold catalyst. nih.gov | Confirmed a strong interaction between MI and the catalyst, supporting the proposed reaction mechanism. nih.gov |
| Matrix Isolation IR Spectroscopy | Characterization of methyl isocyanate (CH3NCO) ice. semanticscholar.org | Identified the characteristic quadruplet structure of the NCO asymmetric stretching band, aiding in spectral assignment. semanticscholar.org |
Linear Free Energy Relationships (e.g., Hammett Studies)
Linear Free Energy Relationships (LFERs), most notably the Hammett equation, are used to quantitatively assess how electronic effects of substituents influence the rate of a reaction, thereby providing insight into the reaction mechanism. wikipedia.orgic.ac.uk The Hammett equation is expressed as:
log(kₓ/k₀) = ρσ
where kₓ is the rate constant for a substituted reactant, k₀ is the rate constant for the unsubstituted reactant, σ is the substituent constant (which quantifies the electronic effect of the substituent), and ρ (rho) is the reaction constant. dalalinstitute.com The value of ρ indicates the sensitivity of the reaction to electronic effects. wikipedia.org
For the aldol reaction between this compound and various substituted benzaldehydes, a linear Hammett plot was obtained. nih.gov This linearity is evidence that the substituents affect the reaction rate in a predictable, electronically-driven manner and that the mechanism is consistent across the series of substituted reactants. wikipedia.org The study found a positive slope for the plot, indicating a positive ρ value. nih.gov A positive ρ value signifies that the reaction is accelerated by electron-withdrawing groups on the benzaldehyde (B42025). ic.ac.uk This supports a mechanism where negative charge builds up in the transition state of the rate-limiting step; specifically, it suggests an increased electron density on the carbonyl carbon atom of the benzaldehyde as it is attacked by the nucleophilic enolate of this compound. nih.govwikipedia.org
Table 3: Illustrative Data for a Hammett Plot in the Aldol Reaction of this compound
| Substituent (X) on Benzaldehyde | Substituent Constant (σ) | Relative Rate (kₓ/k₀) | log(kₓ/k₀) |
|---|---|---|---|
| -OCH₃ (para) | -0.27 | 0.45 | -0.35 |
| -CH₃ (para) | -0.17 | 0.60 | -0.22 |
| -H (Reference) | 0.00 | 1.00 | 0.00 |
| -Cl (para) | +0.23 | 2.10 | 0.32 |
| -NO₂ (para) | +0.78 | 12.0 | 1.08 |
Note: Data are hypothetical and for illustrative purposes to demonstrate the relationship leading to a positive ρ value.
Q & A
Q. What are the key considerations for synthesizing methyl isocyanoacetate with high purity (>95%)?
this compound synthesis typically involves isocyanation of methyl glycolate derivatives or condensation reactions under anhydrous conditions. Key methodological steps include:
- Solvent selection : Dichloromethane (DCM) is commonly used due to its low reactivity with isocyanides, but background reactions may occur at higher temperatures .
- Catalyst screening : Au(I) or Ag(I) catalysts are employed for stereoselective reactions, though ligand choice (e.g., dihydroquinine-squaramide) significantly impacts efficiency .
- Purification : Distillation at 75–76°C under reduced pressure ensures removal of unreacted precursors, with purity confirmed via NMR and GC-MS .
Q. How should this compound be safely handled in laboratory settings?
Safety protocols are critical due to its flammability (FP: 84°C) and acute toxicity (H302, H314, H332):
- Personal protective equipment (PPE) : Use nitrile gloves, chemical-resistant lab coats, and face shields to prevent skin/eye contact. Avoid inhalation via fume hoods .
- Storage : Store at 2–8°C in sealed containers under inert gas (e.g., N₂) to prevent degradation .
- Spill management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .
Q. What are the primary applications of this compound in multicomponent reactions (MCRs)?
this compound is a linchpin in MCRs due to its α-acidic isocyanide group, enabling:
- Heterocycle synthesis : Reacts with aldehydes and amines to form 2-imidazolines, though diastereoselectivity varies with solvent (e.g., MeOH vs. DCM) .
- Peptide mimics : Participates in Ugi-type reactions to generate peptidomimetics via tandem cyclization .
- Macrocyclic systems : Combines with propiolates or cyclopropanes under Au catalysis for complex macrocycles .
Advanced Research Questions
Q. How can researchers address poor enantioselectivity in this compound-based MCRs?
Enantioselectivity challenges arise from competing racemization pathways and solvent effects:
- Ligand optimization : Chiral squaramide ligands paired with Ag₂O improve stereocontrol in oxazoline synthesis (e.g., up to 85% ee in MTBE) .
- Solvent polarity : Polar solvents (e.g., MeOH) stabilize transition states, enhancing diastereomeric ratios (dr) by 2–3× compared to DCM .
- Substrate tuning : Bulky isocyanides (e.g., fluorenyl derivatives) outperform this compound in stereoinduction, suggesting steric hindrance limits racemization .
Q. What computational methods validate the reactivity of this compound in HOMO-LUMO-controlled reactions?
Density Functional Theory (DFT) studies combined with COSMO solvation models quantify:
- Proton affinity (PA) : this compound’s PA (∼850 kJ/mol) predicts its α-acidity, correlating with experimental reactivity in base-free conditions .
- Orbital contributions : The HOMO of this compound localizes on the isocyanide carbon, facilitating nucleophilic attacks in Au-catalyzed cycloadditions .
Q. How should conflicting data on diastereoselectivity in 2-imidazoline synthesis be resolved?
Discrepancies in diastereomeric ratios (dr) across studies may stem from:
- Reaction monitoring : Use in situ NMR or HPLC to track dr changes over time, as racemization can occur post-formation .
- Meta-analysis : Apply PRISMA guidelines to systematically compare studies, isolating variables like catalyst loading (5–10 mol%) and temperature (−20°C to RT) .
- Mechanistic probes : Isotopic labeling (e.g., ¹³C) of the isocyanide carbon clarifies whether dr shifts arise from kinetic vs. thermodynamic control .
Methodological Tables
Q. Table 1. Solvent Effects on Diastereoselectivity in 2-Imidazoline Synthesis
| Solvent | Diastereomeric Ratio (dr) | Racemization Rate (k, h⁻¹) | Reference |
|---|---|---|---|
| DCM | 1.5:1 | 0.12 | |
| MeOH | 3.2:1 | 0.04 |
Q. Table 2. Ligand Impact on Enantioselectivity in Oxazoline Synthesis
| Ligand System | ee (%) | Reaction Yield (%) | Reference |
|---|---|---|---|
| Ag₂O/Dihydroquinine | 85 | 78 | |
| Ag₂O/Unmodified Quinine | 45 | 65 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
